(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a dichlorophenyl group and a phenylmorpholino group attached to a methanone core.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, which could provide some insight .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels, influencing various biochemical processes .
Biochemical Pathways
Related compounds have been shown to influence pathways such as the pi3-kinase pathway and the aryl hydrocarbon receptor (AhR) pathway .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism primarily in the liver, with excretion predominantly occurring via the renal route .
Result of Action
Related compounds have been shown to have various effects, such as preventing neuronal cell death and inducing DNA damage .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone is a derivative of phenylmorpholine . Most such compounds act as releasers of monoamine neurotransmitters, and have stimulant effects . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in neurotransmitter release and uptake.
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Similar compounds have been shown to have significant impacts on cell function. For example, some phenylmorpholine derivatives have been found to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. Given its structural similarity to phenylmorpholine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of (3,4-Dichlorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with 2-phenylmorpholine . The reaction conditions often require anhydrous solvents and catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(3,4-Dichlorophenyl)(2-phenylmorpholino)methanone can be compared with other similar compounds such as:
3,4-Dichloromethylphenidate: An analogue with increased potency and duration due to chlorination at the meta- and para-positions on the phenyl ring.
(2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone: A compound with a similar structure but with bromine and additional chlorine atoms, used in medicinal chemistry.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-6-13(10-15(14)19)17(21)20-8-9-22-16(11-20)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOKGFAEZSAMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.